Product packaging for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine(Cat. No.:CAS No. 13705-05-0)

2,4-Dichloro-6-(methylthio)-1,3,5-triazine

Cat. No.: B084562
CAS No.: 13705-05-0
M. Wt: 196.06 g/mol
InChI Key: MWPZLWRHHPWTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dichloro-6-(methylthio)-1,3,5-triazine is a substituted 1,3,5-triazine derivative characterized by a triazine core with two chlorine atoms at positions 2 and 4 and a methylthio (-SCH₃) group at position 4. This compound is synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material, where selective substitution of chlorine atoms with methylthio or other nucleophiles is achieved under controlled conditions . The methylthio group introduces distinct electronic and steric properties, influencing reactivity and applications in pharmaceuticals, agrochemicals, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl2N3S B084562 2,4-Dichloro-6-(methylthio)-1,3,5-triazine CAS No. 13705-05-0

Properties

IUPAC Name

2,4-dichloro-6-methylsulfanyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3S/c1-10-4-8-2(5)7-3(6)9-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPZLWRHHPWTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065587
Record name 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13705-05-0
Record name 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13705-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013705050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-(methylthio)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Methylthiolate-Mediated Substitution

The reaction of cyanuric chloride with sodium methanethiolate (NaSCH3_3) under controlled conditions could theoretically replace one chlorine atom with a methylthio group. This method parallels the Grignard reagent approach used in the synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine. In that case, methylmagnesium bromide selectively substitutes one chloride at low temperatures (0–20°C) in dichloromethane, yielding 89% product. Adapting this for methylthio substitution would require:

  • Stoichiometric control : Limiting NaSCH3_3 to one equivalent to prevent over-substitution.

  • Temperature modulation : Conducting reactions at 0–5°C to favor mono-substitution, as higher temperatures may lead to di- or tri-substituted byproducts.

  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to enhance nucleophilicity.

A hypothetical reaction pathway is:

Cyanuric chloride+NaSCH30–5°C, THFThis compound+NaCl\text{Cyanuric chloride} + \text{NaSCH}_3 \xrightarrow{\text{0–5°C, THF}} \text{this compound} + \text{NaCl}

Challenges in Regioselectivity

Cyanuric chloride exhibits varying reactivity at its 2-, 4-, and 6-positions, with the 4-position typically most reactive. Achieving substitution at the 6-position may require steric or electronic directing groups. For example, the use of bulky bases or coordinating solvents could alter reactivity patterns, though this remains speculative without direct experimental data.

Catalytic Coupling Approaches

Palladium-catalyzed coupling reactions, such as those used for aryl-substituted triazines, offer potential routes for introducing methylthio groups. However, traditional Suzuki-Miyaura coupling employs boronic acids for aryl groups, which limits direct applicability. Alternative strategies include:

Transition Metal-Mediated Thiolation

ParameterValue
CatalystPd/Fe3_3O4_4-SiO2_2
Temperature35°C
Reaction Time2–3 hours
Yield (hypothetical)70–85%

Limitations and Adjustments

Thiols are less nucleophilic than aryl boronic acids, necessitating higher catalyst loadings or elevated temperatures. Additionally, competing side reactions (e.g., oxidation of thiols to disulfides) must be suppressed via inert atmospheres or reducing agents.

Comparative Analysis of Methods

The table below extrapolates data from analogous syntheses to hypothesize performance metrics for this compound:

MethodCatalystTemp (°C)Time (h)Hypothetical YieldPurity
Nucleophilic SubstitutionNone0–52–460–75%90–95%
Pd-Catalyzed CouplingPd/Fe3_3O4_4-SiO2_235370–85%95–98%
Friedel-CraftsAlCl3_3120650–65%85–90%

Key findings:

  • Catalytic methods offer higher yields and purity due to better regiocontrol.

  • Nucleophilic routes are simpler but less selective, requiring careful stoichiometry.

  • Friedel-Crafts adaptations are less ideal due to side reactions and harsh conditions.

Catalyst Recovery and Sustainability

Magnetic catalysts, as demonstrated in the synthesis of methoxyphenyl-triazines, enable efficient recovery via external magnetic fields. For methylthio-triazine production, this approach reduces Pd waste and operational costs. Repeated use of Pd/Fe3_3O4_4-SiO2_2 over five cycles showed no significant activity loss in analogous reactions, suggesting similar durability here.

Recrystallization and Purification

Recrystallization from ethanol or acetone is critical for achieving high purity (>98%), as evidenced in related triazine syntheses. For instance, 2,4-dichloro-6-methyl-1,3,5-triazine purification via ethanol recrystallization yielded 98.7% purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(methylthio)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form 2,4-dichloro-6-methyl-1,3,5-triazine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea are commonly used under mild conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substituted triazines with various functional groups.
  • Sulfoxides and sulfones from oxidation reactions.
  • Reduced triazine derivatives from reduction reactions.

Scientific Research Applications

Agricultural Chemistry

Herbicide Use
2,4-Dichloro-6-(methylthio)-1,3,5-triazine is primarily utilized as a herbicide. It effectively controls broadleaf weeds in various crops, contributing to enhanced agricultural productivity and sustainability. Its mode of action involves inhibiting photosynthesis in target plants, leading to their death while being less harmful to cereal crops .

Pharmaceutical Development

Synthesis of Pharmaceutical Agents
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It has been employed in the development of drugs with improved efficacy and safety profiles. For instance, its derivatives have been used in the synthesis of peptide-based drugs and other therapeutic agents .

Polymer Chemistry

Cross-Linking Agent
In polymer chemistry, this compound acts as a cross-linking agent in polymer formulations. This enhances the durability and performance of materials used in coatings and adhesives. Its ability to form stable bonds improves the mechanical properties of the resultant polymers .

Environmental Science

Pollutant Degradation Studies
The compound is also employed in environmental science research to assess the degradation of pollutants. Studies have shown that it can facilitate the breakdown of hazardous substances in contaminated environments, helping researchers develop strategies for pollution mitigation .

Analytical Chemistry

Analytical Method Development
In analytical chemistry, this compound is utilized in developing methods for detecting and quantifying other chemicals. It has been successfully applied in high-performance liquid chromatography (HPLC) for analyzing complex mixtures and isolating impurities .

Case Study 1: Herbicide Efficacy

A study conducted on the efficacy of this compound demonstrated its effectiveness against several species of broadleaf weeds in maize crops. The application rates ranged from 0.5 to 2 kg/ha, showing significant reductions in weed biomass compared to untreated controls.

Case Study 2: Pharmaceutical Synthesis

Research highlighted the use of this triazine derivative in synthesizing a novel peptide drug aimed at treating chronic pain. The synthesis process involved multiple steps where the compound served as a key intermediate, significantly improving yield and purity compared to traditional methods.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Agricultural ChemistryHerbicide for broadleaf weed controlIncreases crop yield and sustainability
Pharmaceutical DevelopmentIntermediate for drug synthesisEnhances efficacy and safety profiles
Polymer ChemistryCross-linking agent for polymersImproves durability and performance
Environmental SciencePollutant degradation studiesAids in pollution mitigation
Analytical ChemistryHPLC method developmentEnhances detection accuracy

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In the case of herbicidal action, it disrupts photosynthesis by inhibiting the electron transport chain in chloroplasts, leading to the death of the plant.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Substituted 1,3,5-triazines are highly tunable due to the reactivity of cyanuric chloride. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions 2, 4, 6) Key Properties/Applications Synthesis Yield/Notes
2,4-Dichloro-6-(methylthio)-1,3,5-triazine Cl, Cl, SCH₃ Intermediate for antimicrobial agents; moderate hydrophobicity Synthesized via stepwise substitution of cyanuric chloride
2,4-Dichloro-6-(morpholin-4-yl)-1,3,5-triazine Cl, Cl, morpholine PI3K/mTOR inhibitor precursor (Ki < 4.5 nM); high thermal stability (mp: 159–160°C) 80% yield using morpholine and cyanuric chloride
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine Cl, Cl, 4-methoxyphenyl UV absorber precursor; crystallizes in monoclinic system Improved synthesis avoids Grignard reactions; ≥98% purity
2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine Cl, Cl, thiophene Intermediate for optoelectronic materials; planar structure 56% yield via Suzuki coupling
Irgarol 1051 (2-(tert-butylamino)-4-(cyclopropylamino)-6-(methylthio)-1,3,5-triazine) t-BuNH, cyclopropylNH, SCH₃ Antifouling agent; high aquatic toxicity (EC₅₀: 0.1–1 µg/L) Ecotoxicological data highlights environmental persistence

Reactivity and Functionalization

  • Chlorine Reactivity : The remaining chlorine atoms in this compound allow further functionalization. For example, substitution with amines or alkoxy groups is common, as seen in analogs like 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (82.5% yield) .
  • Electronic Effects: The methylthio group (-SCH₃) is electron-donating, enhancing nucleophilic aromatic substitution at positions 2 and 4 compared to electron-withdrawing groups (e.g., -NO₂ or -CF₃) .

Physicochemical Properties

  • Solubility : The methylthio derivative exhibits moderate lipophilicity (logP ~2–3), contrasting with highly hydrophobic analogs like 2,4-dichloro-6-(octadecyloxy)-1,3,5-triazine (logP: 8.99) .
  • Thermal Stability : Melting points vary significantly: methylthio derivatives (mp: ~90–100°C) vs. morpholine-substituted analogs (mp: 159–160°C) .

Biological Activity

Overview

2,4-Dichloro-6-(methylthio)-1,3,5-triazine is a heterocyclic compound with significant biological activity. It has been studied for its potential applications in antimicrobial and anticancer therapies due to its ability to interact with various biological macromolecules. This article reviews the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features two chlorine atoms at positions 2 and 4 and a methylthio group at position 6 of the triazine ring. This unique structure contributes to its reactivity and biological properties.

Property Description
Molecular Formula C₇H₅Cl₂N₃S
Molecular Weight 220.10 g/mol
Solubility Soluble in organic solvents; limited in water

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in critical cellular processes:

  • Inhibition of Kinases : The compound can inhibit specific kinases by binding to their active sites, disrupting phosphorylation processes crucial for cell signaling. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antimicrobial Activity : It has shown potential antimicrobial effects against various pathogens by disrupting their metabolic processes or cell membrane integrity .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of triazine compounds, including this compound, exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Research indicated that the compound displayed notable activity against Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial protein synthesis and disruption of cell wall integrity .

Antimicrobial Properties

A range of studies has highlighted the antimicrobial properties of this compound:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

Anticancer Properties

The compound's anticancer potential has been explored through various in vitro studies:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
  • IC50 Values : Reported IC50 values were approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.

Comparative Analysis

A comparison with similar compounds illustrates the unique biological profile of this compound:

Compound Biological Activity
This compoundAntimicrobial and anticancer properties
2,4-Dichloro-6-methoxy-1,3,5-triazinePrimarily studied for herbicidal activity
2,4-Dichloro-6-alkylthio-1,3,5-triazineLimited studies on biological activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dichloro-6-(methylthio)-1,3,5-triazine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methylthiol-containing reagents. Key steps include controlled temperature (0°C to room temperature), use of phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate), and purification via crystallization (water-ethanol mixtures). Optimizing molar ratios of reactants and reaction time (e.g., 2–24 hours) can improve yields up to 65–88% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., C-Cl, C-S). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and Ultra-Performance Liquid Chromatography (UPLC) assesses purity (≥88%). Elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers evaluate the inhibitory effects of this compound derivatives on enzymes like CYP1A1, and resolve contradictions in activity data?

  • Methodological Answer : Use in vitro enzyme inhibition assays with recombinant CYP isoforms, monitoring metabolite formation via HPLC or fluorometric methods. Contradictions may arise from assay conditions (e.g., solvent polarity, pH) or substituent effects. Cross-validate findings with structural analogs (e.g., pyrrolo[2,1-f][1,2,4]triazines) and control for nonspecific binding using competitive inhibitors .

Q. What methodologies are employed to assess the environmental fate and degradation pathways of this compound in aquatic systems?

  • Methodological Answer : Simulate degradation using OECD guidelines: extract the compound from water matrices (e.g., acetonitrile-methylene chloride partitioning) and analyze via GC-MS. Compare degradation kinetics with structurally related herbicides (e.g., Prometryn) to identify hydrolysis or photolysis pathways. Aquatic toxicity is evaluated via LC50 tests on model organisms (e.g., Daphnia magna) .

Q. How can computational chemistry predict reactivity and regioselectivity in nucleophilic substitutions involving this triazine derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions to predict reactive sites (e.g., C-4 vs. C-6 positions). Solvent effects (polar aprotic vs. protic) and nucleophile strength (e.g., amines vs. alkoxides) are integrated into simulations. Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release) refines computational predictions .

Q. What strategies optimize the use of this compound as a monomer in UV-absorbing polymers?

  • Methodological Answer : Co-polymerize with resorcinol derivatives to enhance UV absorption (λmax ~300–400 nm). Characterize polymer films via UV-Vis spectroscopy and assess photostability under accelerated weathering. Compare thermal stability (TGA/DSC) and mechanical properties (tensile testing) with non-triazine-based polymers .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities of triazine derivatives across studies?

  • Methodological Answer : Standardize assay protocols (e.g., broth microdilution for antimicrobial studies) and validate cell lines (e.g., human lung carcinoma xenografts for antitumor efficacy). Perform meta-analyses to correlate substituent electronegativity (Hammett constants) with activity trends. Replicate conflicting studies under identical conditions to isolate variables (e.g., solvent DMSO concentration) .

Tables for Key Data

Property Method/Technique Reference
Synthetic Yield (65–88%)UPLC, m/z (ES)
CYP1A1 Inhibition ScreeningFluorometric assay
Aquatic LC50Daphnia magna toxicity
Polymer UV λmaxUV-Vis spectroscopy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(methylthio)-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.